molecular formula C25H27N3O3 B13853936 Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate

Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate

Cat. No.: B13853936
M. Wt: 417.5 g/mol
InChI Key: JTGDGXYXLVFRFY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials One common synthetic route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position This intermediate is then converted to an N-Boc derivative, followed by reduction of the aldehyde group to an alcohol The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate is not fully understood. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate is unique due to its indole core structure, which is less common among similar compounds. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C25H27N3O3/c1-25(2,3)31-24(29)27-14-11-20(12-15-27)30-23-6-4-5-22-21(23)13-16-28(22)19-9-7-18(17-26)8-10-19/h4-10,13,16,20H,11-12,14-15H2,1-3H3

InChI Key

JTGDGXYXLVFRFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2C=CN3C4=CC=C(C=C4)C#N

Origin of Product

United States

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